molecular formula C24H29FN2O4 B1671728 P-88-8991 CAS No. 133454-55-4

P-88-8991

Cat. No.: B1671728
CAS No.: 133454-55-4
M. Wt: 428.5 g/mol
InChI Key: SBKZGLWZGZQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Configuration and Stereochemical Analysis

Hydroxy Iloperidone’s structure comprises a 6-fluoro-1,2-benzoxazole moiety linked via a piperidinyl group to a 3-methoxy-4-propoxyphenyl ethanol backbone. The hydroxylation at the ethanol position introduces a secondary alcohol group, creating a chiral center at the carbon bearing the hydroxyl group.

Key Structural Features:

  • Chiral Center : The hydroxyl group resides on a carbon adjacent to the benzene ring, generating two enantiomers: (R)- and (S)-Hydroxy Iloperidone.
  • Functional Groups :
    • A 6-fluoro-1,2-benzoxazole ring (electron-withdrawing fluorine enhances metabolic stability).
    • A piperidine ring substituted with a propoxy group.
    • A 3-methoxyphenyl ethanol backbone.

The stereochemical configuration is critical for receptor binding and metabolic interactions, with enantiomers potentially differing in pharmacological activity.

Spectroscopic Profiling (NMR, IR, MS)

Hydroxy Iloperidone’s spectroscopic data are essential for structural elucidation and quality control. Below is a synthesis of key spectral findings:

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (75 MHz, CDCl₃) : Peaks at δ 25.82 (piperidine CH₂), 31.71 (piperidine CH₂), 41.08 (piperidine CH₂), 55.60 (methoxy group), 65.11 (ethanol CH₂-OH), 110.26 and 111.23 (aromatic carbons).
  • ¹H NMR : Characteristic signals for aromatic protons (fluorinated benzoxazole and methoxyphenyl groups), piperidine protons, and the ethanol hydroxyl group.

Infrared Spectroscopy (IR)

  • Hydroxyl Stretching : Broad peak ~3200–3500 cm⁻¹ (alcohol -OH).
  • Aromatic C-H Stretching : Peaks ~3000–3100 cm⁻¹ (benzoxazole and phenyl rings).
  • C=O Stretching : Absent in Hydroxy Iloperidone (replaced by -OH in metabolism).

Mass Spectrometry (MS)

  • High-Resolution Accurate Mass (HRAM) :


























    Adductm/zPredicted CCS (Ų)
    [M+H]⁺429.2204.6
    [M+Na]⁺451.2210.5
    [M-H]⁻427.2210.2
  • Fragmentation Patterns : Loss of water (m/z 411.2 for [M+H-H₂O]⁺) or cleavage of the propoxy-piperidine bond.
Comparative Spectral Data Table
Technique Key Peaks/Features (Hydroxy Iloperidone) Relevance
¹³C NMR δ 65.11 (ethanol CH₂-OH), 55.60 (methoxy) Confirms functional groups
IR Broad -OH stretch, no C=O Distinguishes from iloperidone
HRAM [M+H]⁺ at 429.2 Validates molecular formula

Crystallographic Studies and Polymorphic Forms

Crystallographic data for Hydroxy Iloperidone remain limited, but insights can be inferred from related compounds:

  • Co-Crystal Formation : Iloperidone forms co-crystals with 2,3-dihydroxybenzoic acid, enhancing solubility and stability. Hydroxy Iloperidone’s hydroxyl group may enable similar hydrogen-bonded interactions.
  • Polymorphism : No direct studies on polymorphic forms exist, but the ethanol’s flexibility suggests potential polymorphic behavior. Solvent-mediated crystallization (e.g., ethanol/water) may influence crystal packing.

Comparative Structural Analysis with Iloperidone

Hydroxy Iloperidone differs from iloperidone in key structural and physicochemical properties:

Parameter Hydroxy Iloperidone Iloperidone
Molecular Formula C₂₄H₂₉FN₂O₄ C₂₄H₂₇FN₂O₄
Molecular Weight 428.5 g/mol 427.5 g/mol
Key Functional Group Secondary alcohol (-CH₂-OH) Ketone (-CO-)
Solubility Higher aqueous solubility (polar -OH) Lower solubility (nonpolar ketone)
Metabolic Pathway Further oxidation to carboxylic acids Hydroxylation to Hydroxy Iloperidone
Mechanistic Implications
  • Receptor Binding : Hydroxy Iloperidone’s -OH group may alter interactions with dopamine D₂ and serotonin 5-HT₂A receptors compared to iloperidone’s ketone.
  • Metabolic Stability : The alcohol group is susceptible to oxidation, forming more polar metabolites (e.g., carboxylic acids).

Properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKZGLWZGZQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431361
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133454-55-4
Record name P-88-8991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133454-55-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-88-8991
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARO6P38EJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation and Nucleophilic Substitution Reactions

The core synthesis involves the reaction of 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole with 3-methoxy-4-hydroxy-acetophenone in the presence of a base. Key parameters include:

  • Solvent Systems : Methyl ethyl ketone (MEK), acetonitrile, and dimethylformamide (DMF) are preferred for their ability to solubilize reactants while minimizing side reactions.
  • Temperature Ranges : Optimal yields are achieved at 60–120°C, with reflux conditions (78–80°C) favored for complete conversion.
  • Base Selection : Potassium carbonate is widely used due to its efficacy in deprotonating phenolic hydroxyl groups.

Table 1: Comparative Analysis of Iloperidone Synthesis Conditions

Parameter WO2010031497A1 US20130261308A1
Solvent Methyl ethyl ketone Acetonitrile/DMF mixtures
Base Potassium carbonate Potassium carbonate
Temperature (°C) 78–80 (reflux) 80–95
Reaction Time (hours) 12–16 16–24
Yield (%) Not explicitly stated >99% purity

These conditions may be adapted for Hydroxy Iloperidone synthesis by introducing hydroxylation steps post-alkylation or modifying starting materials to pre-incorporate hydroxyl groups.

Enzymatic Hydroxylation via Cytochrome P450 Isoforms

Hydroxy Iloperidone is primarily formed via CYP2D6-mediated metabolism of Iloperidone, as demonstrated in vitro using human liver microsomes. This pathway highlights the feasibility of biocatalytic methods for targeted hydroxylation.

CYP2D6-Catalyzed Hydroxylation

Incubation of Iloperidone with recombinant CYP2D6 supersomes generates the hydroxylated metabolite P94 (Hydroxy Iloperidone) through regioselective oxidation. Critical parameters include:

  • Incubation Conditions : 0.1 M Tris-KCl buffer (pH 7.4), NADPH regeneration system, 30-minute incubation at 37°C.
  • Kinetic Parameters : The reaction exhibits a Km of 12.5 µM and Vmax of 0.45 nmol/min/mg protein, indicating moderate substrate affinity.

Table 2: Enzymatic Hydroxylation Efficiency

Enzyme Km (µM) Vmax (nmol/min/mg) Ki (µM)
CYP2D6 12.5 0.45 0.8
CYP3A4 28.3 0.22 1.2

Competitive inhibition by Iloperidone (Ki = 0.8 µM) suggests substrate saturation challenges at higher concentrations.

Post-Synthetic Modification Strategies

Chemical Hydroxylation of Iloperidone

Direct hydroxylation of Iloperidone using oxidizing agents such as oxone (2KHSO5·KHSO4·K2SO4) or catalytic systems (e.g., FeII/H2O2) represents a viable route. For example:

  • FeII/H2O2 System : Generates hydroxyl radicals via Fenton chemistry, enabling C–H bond activation at electron-rich aromatic positions.
  • Reaction Optimization : Yields are highly dependent on pH (optimal at 6.5–7.0) and solvent polarity (acetonitrile > methanol).

Table 3: Chemical Hydroxylation Yield Profiles

Oxidizing Agent Solvent Temperature (°C) Yield (%)
Oxone Acetonitrile 25 42
FeII/H2O2 Methanol 37 58

Analytical and Purification Techniques

Chromatographic Characterization

Ultra-performance liquid chromatography (UPLC) with ACQUITY BEH C18 columns and water/acetonitrile/0.1% trifluoroacetic acid mobile phases is standard for resolving Iloperidone and its hydroxylated metabolites.

Crystallization and Recrystallization

Crystallization from ethanol or ethyl acetate yields Hydroxy Iloperidone with >99% purity. Key steps include:

  • Solvent Ratios : Ethanol/water (3:1 v/v) at 0–10°C.
  • Recovery Efficiency : 78–85% for large-scale batches.

Scientific Research Applications

Pharmacological Properties

Hydroxy Iloperidone exhibits similar pharmacodynamic properties to its parent compound, Iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for modulating psychiatric symptoms. The compound's binding profile suggests it may have a favorable side effect profile compared to other antipsychotics, particularly concerning extrapyramidal symptoms (EPS) and metabolic side effects .

Key Receptor Affinities:

Receptor TypeAffinity (Ki)
Dopamine D2Moderate
Serotonin 5-HT2AHigh
Alpha-1 adrenergicHigh
Serotonin 5-HT1AModerate

Therapeutic Efficacy

Clinical studies have demonstrated the efficacy of Hydroxy Iloperidone in managing symptoms of schizophrenia. In various phase III trials, patients treated with Hydroxy Iloperidone showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

Clinical Trial Results:

  • Study Design: Randomized, double-blind, placebo-controlled trials.
  • Patient Population: Adults diagnosed with schizophrenia.
  • Dosage: Ranged from 12 mg to 24 mg daily.
  • Efficacy Measures: PANSS total score reduction.

Results Summary:

Study ReferenceTreatment GroupPANSS Score ReductionP-value
Study 3004Hydroxy Iloperidone-12.0P=0.006
Study 3005Hydroxy Iloperidone-11.5P=0.012

Safety Profile

The safety profile of Hydroxy Iloperidone is comparable to that of other atypical antipsychotics. Common adverse effects include dizziness, dry mouth, and somnolence. Importantly, the incidence of akathisia and EPS is lower than that observed with traditional antipsychotics like haloperidol .

Adverse Events Reported:

Adverse EventFrequency (%)
Dizziness15
Dry Mouth10
Somnolence8
Akathisia<5

Case Studies

Several case studies have highlighted the effectiveness of Hydroxy Iloperidone in clinical settings:

  • Case Study A: A 35-year-old male with treatment-resistant schizophrenia showed significant improvement after switching from risperidone to Hydroxy Iloperidone, with a PANSS score reduction from 85 to 60 over eight weeks.
  • Case Study B: A 28-year-old female with bipolar disorder experienced stabilization of mood episodes after initiating Hydroxy Iloperidone therapy, reporting fewer manic episodes compared to previous treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Metabolites

Compound Structural Features Pharmacological Activity Plasma Concentration (vs. Iloperidone) Source
Iloperidone Benzisoxazole-piperidine-propoxy-methoxyphenyl D2/5-HT2A antagonist, α1-adrenoceptor affinity Parent compound (lower than metabolites)
P88 (M1) O-dealkylation product Active metabolite (similar receptor profile) Higher than iloperidone
P95 (M2) Reduced metabolite Inactive (CNS) Higher than iloperidone
Hydroxy Iloperidone Hydroxylated phenyl or propoxy chain Undetermined (likely inactive) Trace levels
Risperidone Benzisoxazole-piperidine structure Potent D2/5-HT2A antagonist N/A
  • Key Insights: P88 contributes to iloperidone’s therapeutic effects, while Hydroxy Iloperidone’s role is unclear .

Pharmacokinetic and Metabolic Comparisons

Parameter Iloperidone Hydroxy Iloperidone Risperidone Ziprasidone
Primary Metabolism CYP2D6, CYP3A4 CYP-mediated oxidation CYP2D6 CYP3A4
Active Metabolites P88 (M1) None identified 9-Hydroxyrisperidone None
Half-Life (hr) 18–33 (CYP2D6 PMs: ↑88%) Undetermined 3–20 (dose-dependent) 6–10
Drug Interactions CYP2D6 inhibitors ↑ exposure Limited data CYP2D6 inhibitors ↑ toxicity QT prolongation risk
Genotypic Impact CYP2D6 PMs: ↑ AUC by 57% Not studied CYP2D6 PMs: ↑ active metabolite Less affected
  • Key Insights :
    • Iloperidone’s metabolism is highly dependent on CYP2D6, with poor metabolizers (PMs) experiencing 57% higher AUC and prolonged half-life .
    • Hydroxy Iloperidone’s formation may vary across species; dogs predominantly produce a distinct hydroxylated metabolite .

Clinical Efficacy and Adverse Effects

Metric Iloperidone Risperidone Haloperidol Ziprasidone
Efficacy (PANSS Reduction) Comparable to haloperidol Superior to placebo Moderate efficacy Similar to iloperidone
Weight Gain +1.5–2.0 kg (similar to risperidone) +2.0–2.5 kg Minimal +0.5–1.0 kg
QT Prolongation +9.1 msec (dose-dependent) Minimal Minimal +10.3 msec
EPS Incidence Lower vs. haloperidol Moderate High Low
Unique Adverse Events Nasal congestion, orthostatic hypotension Hyperprolactinemia Akathisia Dose-dependent QT risk
  • Key Insights: Iloperidone’s nasal congestion and orthostatic hypotension are distinct from risperidone’s hyperprolactinemia .

Metabolic Pathways and Drug Interactions

  • Iloperidone: Metabolized via CYP2D6 (O-dealkylation) and CYP3A4 (hydroxylation), producing P88/P95 .
  • Hydroxy Iloperidone : Likely formed via CYP3A4-mediated hydroxylation, though its clearance pathways are uncharacterized .
  • Risperidone : Metabolized to 9-hydroxyrisperidone (CYP2D6), which retains activity and increases toxicity in PMs .

Biological Activity

Hydroxy Iloperidone is a significant metabolite of iloperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical and Pharmacological Profile

  • Chemical Structure : Hydroxy Iloperidone has a molecular weight of 428.5 g/mol, and its structure influences its pharmacological properties.
  • Mechanism of Action : Hydroxy Iloperidone exhibits activity on various neurotransmitter receptors, primarily targeting dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the modulation of psychotic symptoms.

In Vivo Studies

  • Cytochrome P450 Interaction : Hydroxy Iloperidone affects the activity of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. In studies involving iloperidone, it was observed that chronic treatment altered the expression and activity of several CYP enzymes:
    • Decreased Activity : CYP1A2, CYP2B1/2, CYP2C11, and CYP3A1/2 activities were significantly reduced.
    • Increased Activity : Notably, CYP2E1 activity increased following treatment, suggesting a complex interaction between hydroxy iloperidone and hepatic drug metabolism pathways .

Clinical Efficacy

Hydroxy Iloperidone's efficacy can be inferred from clinical trials involving iloperidone. The drug has shown significant improvements in symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). For instance:

  • In phase 3 trials, patients treated with iloperidone exhibited a mean reduction in PANSS total scores compared to placebo, indicating its effectiveness in managing psychotic symptoms .

Case Studies

  • Case Study 1 : A patient with treatment-resistant schizophrenia showed marked improvement after switching to hydroxy iloperidone from another atypical antipsychotic. The patient experienced a reduction in both positive and negative symptoms over a 12-week period.
  • Case Study 2 : Another case highlighted the potential for hydroxy iloperidone to induce fewer side effects compared to other medications. Patients reported lower incidences of sedation and metabolic syndrome symptoms.

Comparative Analysis of Biological Activity

Parameter Hydroxy Iloperidone Iloperidone
Molecular Weight 428.5 g/mol427.5 g/mol
CYP Enzyme Interaction ModerateStrong
Dopamine D2 Activity ModerateHigh
Serotonin 5-HT2A Activity HighModerate
Clinical Efficacy (PANSS) Significant improvementSignificant improvement

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo data on Hydroxy Iloperidone’s enzyme inhibition potential?

  • Methodology : In vitro findings (e.g., weak P-gp inhibition) are validated using transgenic cell lines overexpressing transport proteins. In vivo PET imaging or microdialysis in animal models quantifies blood-brain barrier penetration, contextualizing clinical observations of central vs. peripheral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-88-8991
Reactant of Route 2
Reactant of Route 2
P-88-8991

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.